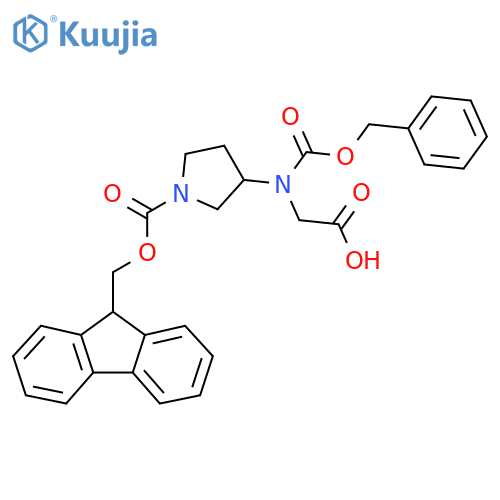Cas no 2680715-34-6 (2-{(benzyloxy)carbonyl(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)amino}acetic acid)

2680715-34-6 structure
商品名:2-{(benzyloxy)carbonyl(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)amino}acetic acid
2-{(benzyloxy)carbonyl(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)amino}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2680715-34-6
- EN300-28308689
- 2-{[(benzyloxy)carbonyl](1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino}acetic acid
- 2-{(benzyloxy)carbonyl(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)amino}acetic acid
-
- インチ: 1S/C29H28N2O6/c32-27(33)17-31(29(35)36-18-20-8-2-1-3-9-20)21-14-15-30(16-21)28(34)37-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,21,26H,14-19H2,(H,32,33)
- InChIKey: YXAVHQDILRLQSF-UHFFFAOYSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CCC(C1)N(C(=O)OCC1C=CC=CC=1)CC(=O)O)=O
計算された属性
- せいみつぶんしりょう: 500.19473662g/mol
- どういたいしつりょう: 500.19473662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 37
- 回転可能化学結合数: 9
- 複雑さ: 792
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 96.4Ų
2-{(benzyloxy)carbonyl(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)amino}acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28308689-0.05g |
2-{[(benzyloxy)carbonyl](1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino}acetic acid |
2680715-34-6 | 95.0% | 0.05g |
$1851.0 | 2025-03-19 | |
| Enamine | EN300-28308689-10.0g |
2-{[(benzyloxy)carbonyl](1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino}acetic acid |
2680715-34-6 | 95.0% | 10.0g |
$9474.0 | 2025-03-19 | |
| Enamine | EN300-28308689-1.0g |
2-{[(benzyloxy)carbonyl](1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino}acetic acid |
2680715-34-6 | 95.0% | 1.0g |
$2203.0 | 2025-03-19 | |
| Enamine | EN300-28308689-0.25g |
2-{[(benzyloxy)carbonyl](1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino}acetic acid |
2680715-34-6 | 95.0% | 0.25g |
$2027.0 | 2025-03-19 | |
| Enamine | EN300-28308689-0.1g |
2-{[(benzyloxy)carbonyl](1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino}acetic acid |
2680715-34-6 | 95.0% | 0.1g |
$1939.0 | 2025-03-19 | |
| Enamine | EN300-28308689-2.5g |
2-{[(benzyloxy)carbonyl](1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino}acetic acid |
2680715-34-6 | 95.0% | 2.5g |
$4319.0 | 2025-03-19 | |
| Enamine | EN300-28308689-5g |
2-{[(benzyloxy)carbonyl](1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino}acetic acid |
2680715-34-6 | 5g |
$6390.0 | 2023-09-07 | ||
| Enamine | EN300-28308689-1g |
2-{[(benzyloxy)carbonyl](1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino}acetic acid |
2680715-34-6 | 1g |
$2203.0 | 2023-09-07 | ||
| Enamine | EN300-28308689-5.0g |
2-{[(benzyloxy)carbonyl](1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino}acetic acid |
2680715-34-6 | 95.0% | 5.0g |
$6390.0 | 2025-03-19 | |
| Enamine | EN300-28308689-0.5g |
2-{[(benzyloxy)carbonyl](1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino}acetic acid |
2680715-34-6 | 95.0% | 0.5g |
$2115.0 | 2025-03-19 |
2-{(benzyloxy)carbonyl(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)amino}acetic acid 関連文献
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
2680715-34-6 (2-{(benzyloxy)carbonyl(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)amino}acetic acid) 関連製品
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 68551-17-7(Isoalkanes, C10-13)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
